Superior Thermal Performance in Polyurethanes: Tg Enhancement Over Unprotected Threitol Analogs
When incorporated into linear polyurethanes, (-)-2,3-O-Isopropylidene-D-threitol yields materials with a glass transition temperature (Tg) that is higher than that of polyurethanes made from its unsubstituted analog, unprotected threitol [1]. This is a critical differentiator for applications requiring enhanced thermal stability.
| Evidence Dimension | Glass Transition Temperature (Tg) |
|---|---|
| Target Compound Data | Tg (value not explicitly stated in abstract, reported as higher than comparator) |
| Comparator Or Baseline | Polyurethane made from unprotected threitol |
| Quantified Difference | Higher Tg (qualitative difference confirmed) |
| Conditions | Linear polyurethanes synthesized by reacting with 1,6-hexamethylene diisocyanate (HDI) or 4,4'-methylene-bis(phenyl diisocyanate) in solution [1]. |
Why This Matters
For procurement in polymer synthesis, selecting this protected threitol over its unprotected form is essential to achieve polyurethanes with a higher Tg, which directly translates to better performance at elevated temperatures.
- [1] Marín, R., & Muñoz-Guerra, S. (2008). Linear polyurethanes made from threitol: Acetalized and hydroxylated polymers. Journal of Polymer Science Part A: Polymer Chemistry, 46(24), 7996–8012. https://doi.org/10.1002/pola.23099 View Source
